Lacto-N-difucohexaose

描述

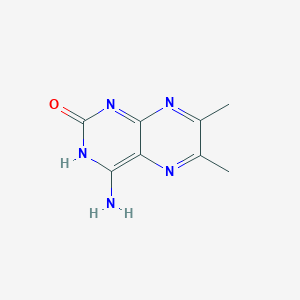

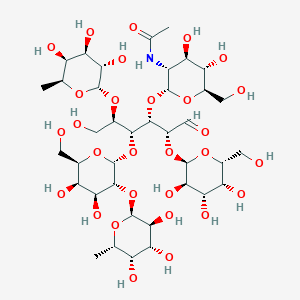

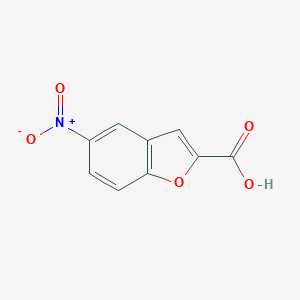

Lacto-N-difucohexaose is an oligosaccharide . It is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . The reducing terminus of the product is derivatized with a fluorescent dye .

Synthesis Analysis

Lacto-N-difucohexaose was synthesized by firstly attaching successive α-fucose residues to the β-galactose residue of LNT with an α-1,2-linkage and then to the β-GlcNAc residue with an α-1,4-linkage . The first synthesis of lacto-N-hexaose (LNH) has been completed using a convergent strategy .Molecular Structure Analysis

The molecular formula of Lacto-N-difucohexaose is C38H65NO29 . Its average mass is 999.912 Da and its monoisotopic mass is 999.364197 Da . The structure of Lacto-N-difucohexaose is complex, with one or two fucosyl units connected to LNT and LNnT through α1,2/3/4 glycosidic bonds .Chemical Reactions Analysis

The fragmentation patterns of hydrazide-conjugated and reductively aminated oligosaccharides, including lacto-N-fucopentaoses and lacto-N-difucohexaoses, produced on collisionally induced dissociation (CID) and ultraviolet photodissociation (UVPD) in a quadrupole ion trap are presented .Physical And Chemical Properties Analysis

The density of Lacto-N-difucohexaose is 1.7±0.1 g/cm³ . Its boiling point is 1365.6±65.0 °C at 760 mmHg . The enthalpy of vaporization is 232.4±6.0 kJ/mol . The flash point is 779.7±34.3 °C . The index of refraction is 1.658 .科学研究应用

Blood Group Antigen Research

Lacto-N-difucohexaose has been used in research related to blood group antigens. Studies have shown its role in precipitating antibodies against human blood group antigens. For example, lacto-N-difucohexaose I was found to precipitate antibodies against the human Leb blood group antigen, helping to define the specificity of human anti-I cold agglutinins (Zopf & Ginsburg, 1975). Another study explored the use of goat antibodies directed against lacto-N-difucohexaose I, elucidating its specificity in binding to Leb blood group substances (Zopf, Ginsburg, & Ginsburg, 1975).

Human Milk Oligosaccharides

Lacto-N-difucohexaose has been studied as a part of human milk oligosaccharides (HMOs). A study in 1988 discussed the separation of human milk oligosaccharides, including lacto-N-neo-difucohexaose II, by recycling chromatography (Donald & Feeney, 1988). Additionally, earlier research in 1957 highlighted the presence of fucose in oligosaccharides obtained from human milk, including lacto-N-difucohexaose (Malpress & Hytten, 1957).

Diagnostic and Analytical Applications

Lacto-N-difucohexaose has been utilized in developing diagnostic methods. A 1979 study used lacto-N-difucohexaose I in a radioimmunoassay to detect Leb-active oligosaccharides in the urine of pregnant and lactating women, highlighting its diagnostic potential (Zopf et al., 1979).

Glycobiology Research

In the field of glycobiology, lacto-N-difucohexaose has been employed for studying complex carbohydrate structures. For instance, enzymatic synthesis of lacto-N-neohexaose-related Lewis x heptasaccharides and their separation was achieved using lacto-N-difucohexaose (Natunen et al., 1994).

未来方向

The safety of Lacto-N-difucohexaose has been evaluated and it can be added to infant formula as a functional ingredient . The complex fucosylated oligosaccharides can be biologically synthesized using enzymatic and cell factory approaches . This opens up future development opportunities for fucosylated LNT and LNnT derivatives .

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-1-oxo-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO29/c1-9-18(46)24(52)28(56)35(59-9)64-16(8-44)32(67-38-33(27(55)22(50)14(6-42)63-38)68-36-29(57)25(53)19(47)10(2)60-36)31(15(7-43)65-37-30(58)26(54)21(49)13(5-41)62-37)66-34-17(39-11(3)45)23(51)20(48)12(4-40)61-34/h7,9-10,12-38,40-42,44,46-58H,4-6,8H2,1-3H3,(H,39,45)/t9-,10-,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJVAGXZRSPYJB-UUXGNFCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]([C@@H](CO)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)[C@@H]([C@H](C=O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

999.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lacto-N-difucohexaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lacto-N-difucohexaose | |

CAS RN |

16789-38-1 | |

| Record name | Lacto-N-difucohexaose I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-difucohexaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)